Eribulin vs. Paclitaxel: Divergent Microtubule Dynamics Inhibition Profiles
Eribulin demonstrates a mechanistically distinct profile from paclitaxel in microtubule dynamics assays. At 60 nmol/L (2× mitotic IC50), eribulin suppressed centromere dynamics: relaxation rate decreased by 21%, time spent paused increased by 67%, and dynamicity decreased by 35% without reducing mean centromere separation, indicating decreased microtubule-dependent spindle tension at kinetochores [1]. In contrast, paclitaxel stabilizes microtubules and promotes polymerization, binding along the microtubule interior surface rather than at plus ends [2]. At 100 nM, the concentration that inhibits microtubule plus end growth by 50%, one eribulin molecule is bound per two microtubules, demonstrating that binding of a single eribulin molecule at a microtubule end potently inhibits growth [1].
| Evidence Dimension | Centromere dynamics suppression (60 nmol/L, 2× mitotic IC50) |
|---|---|
| Target Compound Data | Relaxation rate decreased 21%; time paused increased 67%; dynamicity decreased 35% |
| Comparator Or Baseline | Paclitaxel (binds interior microtubule surface; stabilizes rather than suppresses dynamics) |
| Quantified Difference | Mechanistic divergence: eribulin suppresses growth without affecting shortening; paclitaxel promotes polymerization and stabilizes microtubules |
| Conditions | In vitro mitotic HeLa cells; 60 nmol/L eribulin |
Why This Matters
Researchers requiring selective inhibition of microtubule growth without affecting depolymerization must procure eribulin specifically; paclitaxel cannot replicate this distinct dynamic suppression profile.
- [1] Okouneva T, Azarenko O, Wilson L, et al. Eribulin suppresses centromere dynamics and induces nonproductive tubulin aggregates distinct from paclitaxel effects. Mol Cancer Ther. 2008;7(7):2003-2011. View Source
- [2] Jordan MA, Wilson L. Microtubules as a target for anticancer drugs. Nat Rev Cancer. 2004;4(4):253-265. View Source
